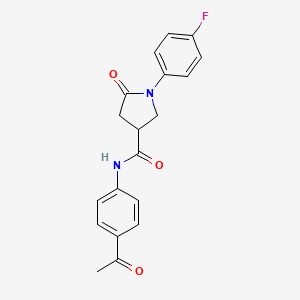
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AFOP-1 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a pyrrolidinecarboxamide derivative and has been synthesized using a unique method.
作用機序
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, reduce inflammation, and inhibit viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have a low toxicity profile, making it suitable for various scientific applications.
実験室実験の利点と制限
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. The compound has a high purity and yield, making it suitable for various scientific applications. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are various future directions for N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide research. The compound has shown promising results in various scientific applications, including anticancer, anti-inflammatory, and antiviral research. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Further studies can also be conducted to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, future research can focus on developing derivatives of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability for various scientific applications.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a unique method and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a low toxicity profile and has various advantages and limitations for lab experiments. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, understanding its mechanism of action, and developing derivatives with improved solubility and bioavailability.
合成法
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized using a unique method that involves the reaction of 4-acetylphenylhydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then subjected to cyclization using 2,4-pentanedione to yield N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and yield, making it suitable for various scientific applications.
科学的研究の応用
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases. The compound has also been tested for its antiviral properties and has shown promising results against various viruses.
特性
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYEPDASWKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

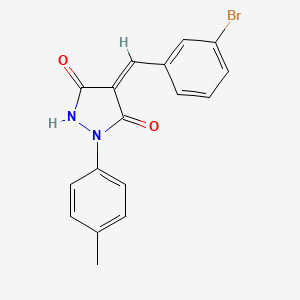
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
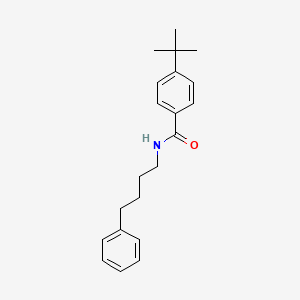
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
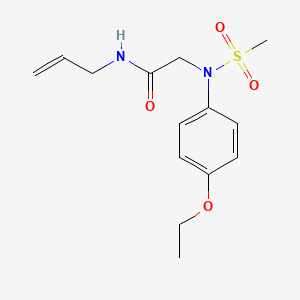

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)
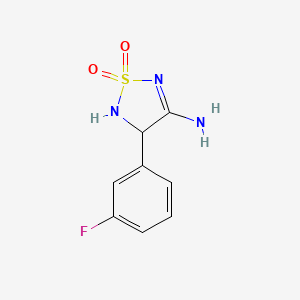
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)